4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-
Description
4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]- is a flavone derivative characterized by a benzopyran-4-one core substituted at the 2-position with a phenyl group bearing a 3,5-dimethylpyrazole moiety. The pyrazole ring introduces nitrogen heteroatoms, which may enhance hydrogen-bonding capabilities and metal coordination properties.
Properties
CAS No. |
86618-70-4 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]chromen-4-one |
InChI |
InChI=1S/C20H16N2O2/c1-13-11-14(2)22(21-13)16-9-7-15(8-10-16)20-12-18(23)17-5-3-4-6-19(17)24-20/h3-12H,1-2H3 |
InChI Key |
QRKBKENSSJUTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4H-chromen-4-one typically involves the condensation of 3,5-dimethyl-1H-pyrazole with a suitable chromen-4-one precursor. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-chlorochromen-4-one in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Cyclization Reactions
The benzopyran core facilitates regioselective cyclization under acidic or oxidative conditions. For example:
-
HCl-Catalyzed Cyclization :
Reaction with hydrochloric acid in ethanol at reflux yields chromone-pyrazole dyads. This method produces derivatives where the pyrazole substituent links to the chromone scaffold at C-2 .
| Conditions | Product | Yield |
|---|---|---|
| HCl (cat.), ethanol, reflux | 2-(Pyrazol-4-yl)chromones | 50–83% |
Oxidative Cyclization
Oxidative agents like DMSO/CuCl₂ enable the formation of chlorinated chromones:
-
Propenone Intermediates :
Condensation with substituted 2-hydroxyacetophenones forms propenones, which cyclize to chlorochromones .
| Reagent | Product | Yield |
|---|---|---|
| DMSO/CuCl₂, 0°C, 48h | 2-(Pyrazol-4-yl)-3-chlorochromones | 61–89% |
Nucleophilic Addition
The pyrazole moiety participates in hydrazine-based reactions:
-
Hydrazine Hydrate Condensation :
Reacting with hydrazine hydrate in acetic acid yields pyrazoline intermediates, which dehydrate to form substituted pyrazoles .
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| α,β-Ethylenic ketones | Hydrazine hydrate, DMF | 3,5-Diaryl-1H-pyrazoles | 66–88% |
Conjugated Addition Reactions
The chromone’s α,β-unsaturated ketone system undergoes 1,4-additions:
-
Azole Conjugation :
3-Iodochromone derivatives react with azoles (e.g., pyrazoles, triazoles) to form 2-azolylchromones .
| Azole | Conditions | Product | IC₅₀ (OSCC) |
|---|---|---|---|
| 3-Phenyl-1H-pyrazole | Ethanol, reflux | 2-(Pyrazol-1-yl)chromones | 12–45 µM |
Functionalization of the Pyrazole Ring
The 3,5-dimethylpyrazole group undergoes electrophilic substitution:
-
Halogenation :
Bromination at the pyrazole’s C-4 position occurs under mild conditions, though specific data for this compound requires extrapolation from analogous systems .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl group introductions:
Key Findings from Cytotoxicity Studies
Derivatives of this compound exhibit tumor-specific cytotoxicity against oral squamous cell carcinoma (OSCC) cell lines, with IC₅₀ values ranging from 12–45 µM , while showing lower toxicity toward normal oral cells . Structural optimization via azole substitution enhances selectivity, making it a promising scaffold for anticancer drug development.
Reaction Optimization Notes
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with 3',5'-Di-tert-butyl-4'-hydroxyflavone (CAS 331459-88-2)
The most structurally analogous compound in the provided evidence is 3',5'-Di-tert-butyl-4'-hydroxyflavone (CAS 331459-88-2) . Below is a comparative analysis:
Key Structural Differences :
Inferred Properties :
- Target Compound : The pyrazole group may enhance solubility in polar solvents compared to purely aromatic substituents. Its nitrogen atoms could facilitate interactions with biological targets (e.g., enzymes or receptors).
Biological Activity
4H-1-Benzopyran-4-one, specifically the derivative 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
This structure includes a benzopyran core with a pyrazole substituent, contributing to its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that derivatives of 4H-1-benzopyran-4-one exhibit potent anti-inflammatory properties. A study highlighted the anti-inflammatory effects of certain derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. For instance, compounds were shown to reduce levels of TNF-alpha and IL-6 in macrophage cultures .
2. Antioxidant Effects
The antioxidant capacity of 4H-1-benzopyran derivatives has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results showed that these compounds effectively neutralize free radicals, suggesting their potential in preventing oxidative stress-related diseases .
3. Anticancer Properties
Several studies have reported the anticancer activity of benzopyran derivatives. In particular, they have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. For example, one study found that a specific derivative significantly inhibited the proliferation of breast cancer cells .
4. Antimicrobial Activity
Antimicrobial screening revealed that some 4H-benzopyran derivatives possess significant antibacterial and antifungal activities. The zone of inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli, was measured, showing promising results for therapeutic applications .
Case Study 1: Uterotrophic Activity
A study focusing on the uterotrophic effects of various 4H-benzopyran derivatives demonstrated that one compound exhibited a uterotrophic activity of 87%, indicating its potential application in reproductive health .
Case Study 2: Anticancer Efficacy
In another investigation, a derivative was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, making it a candidate for further development as an anticancer agent .
Research Findings Summary Table
Q & A
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
When handling benzopyran derivatives, adhere to:
- Respiratory protection : Use P95 (US) or P1 (EU) particle filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for high exposure .
- Skin/eye protection : Wear nitrile gloves, chemical-resistant lab coats, and goggles. In case of contact, rinse skin with soap/water and eyes with water for ≥15 minutes .
- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). Stability data are limited, so monitor for degradation .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm substituent positions on the benzopyran and pyrazole rings.
- Mass Spectrometry (MS) : Compare observed molecular ion peaks (e.g., [M+H]) with theoretical molecular weights (e.g., CHNO ≈ 316.12 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended) using C18 columns and UV detection at λ ≈ 254 nm .
Basic: What are the critical stability considerations for this compound during storage?
Answer:
Key factors include:
- Temperature : Store at 2–8°C to minimize thermal degradation (no decomposition temperature reported; assume sensitivity due to aromatic and heterocyclic moieties) .
- Light sensitivity : Protect from UV light using amber glass containers to prevent photochemical reactions .
- Moisture : Use desiccants in storage containers, as hydrolysis of the pyrazole or benzopyran groups is possible .
Advanced: How can synthesis yield be optimized given variable reaction conditions?
Answer:
Optimization strategies include:
- Temperature control : Maintain 60–80°C during cyclization steps to balance reaction rate and byproduct formation .
- Catalyst selection : Test palladium or copper catalysts for Suzuki-Miyaura coupling of the pyrazole-phenyl group .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Advanced: How to resolve contradictions in reported toxicity data for benzopyran derivatives?
Answer:
Address discrepancies through:
- Standardized assays : Use OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) to harmonize testing conditions .
- Dose-response modeling : Compare EC values across studies while accounting for solvent effects (e.g., DMSO vs. aqueous solutions) .
- Meta-analysis : Evaluate confounding factors (e.g., impurity levels >5% in older studies) using HPLC-purity data from recent syntheses .
Advanced: What methodologies assess environmental persistence and bioaccumulation potential?
Answer:
Follow tiered approaches:
- PBT/vPvB screening : Estimate log (e.g., using EPI Suite) to predict bioaccumulation. If log > 4.5, proceed to in vivo testing .
- Soil mobility : Conduct column leaching experiments with OECD Guideline 312 to measure adsorption coefficients () .
- Aquatic degradation : Use OECD 309 (simulated biodegradation in water-sediment systems) to quantify half-lives .
Basic: Which analytical techniques are suitable for purity assessment post-synthesis?
Answer:
- HPLC-DAD : Use C18 columns with acetonitrile/water mobile phases; compare retention times with standards .
- Melting point analysis : A sharp melting range (Δ < 2°C) indicates high purity. Cross-reference with literature values .
- Elemental Analysis (EA) : Confirm %C, %H, and %N within ±0.4% of theoretical values .
Advanced: How to design experiments for evaluating biological target interactions?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with kinases or GPCRs, leveraging structural similarities to genistein or daidzein .
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays at 10–100 µM doses, with positive controls (e.g., doxorubicin) .
- SAR analysis : Modify the pyrazole methyl groups or benzopyran substituents to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
